3-(2,4-dioxothiazolidin-3-yl)-N-(2-ethoxyphenyl)azetidine-1-carboxamide
Description
Properties
IUPAC Name |
3-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(2-ethoxyphenyl)azetidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S/c1-2-22-12-6-4-3-5-11(12)16-14(20)17-7-10(8-17)18-13(19)9-23-15(18)21/h3-6,10H,2,7-9H2,1H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBGUOPXGPBVQQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)N2CC(C2)N3C(=O)CSC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2,4-dioxothiazolidin-3-yl)-N-(2-ethoxyphenyl)azetidine-1-carboxamide is a derivative of thiazolidinone, a class of compounds known for their diverse biological activities. This article focuses on the synthesis, biological activity, and potential therapeutic applications of this compound, drawing from various research studies and findings.
Synthesis
The synthesis of thiazolidinone derivatives typically involves multi-step reactions. The compound can be synthesized through the reaction of thiazolidine derivatives with appropriate aromatic amines, followed by carboxylation processes. The general synthetic pathway includes:
- Formation of Thiazolidine Ring : Starting from appropriate dicarbonyl compounds and thiourea.
- Substitution Reactions : Introducing the ethoxyphenyl group via nucleophilic substitution.
- Carboxamide Formation : Converting the resulting thiazolidine to the carboxamide form.
Antimicrobial Activity
Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures demonstrate activity against various bacterial strains, including resistant ones such as MRSA (Methicillin-resistant Staphylococcus aureus). The Minimum Inhibitory Concentration (MIC) values for some thiazolidinone derivatives range from 2.95 to 7.14 µg/mL .
Antidiabetic Potential
Thiazolidinones are recognized for their antidiabetic effects, particularly through their action on PPAR-gamma receptors, which play a crucial role in glucose metabolism. Compounds similar to 3-(2,4-dioxothiazolidin-3-yl)-N-(2-ethoxyphenyl)azetidine-1-carboxamide have shown promising results in lowering blood glucose levels in diabetic models .
Antioxidant Activity
The antioxidant potential of thiazolidinone derivatives has been well documented. These compounds can scavenge free radicals and inhibit lipid peroxidation, thus protecting cells from oxidative stress . The antioxidant activity is often assessed using assays such as DPPH and ABTS.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various thiazolidinone derivatives against bacterial pathogens. The results indicated that certain modifications on the thiazolidine ring significantly enhanced antibacterial potency, with some compounds exhibiting MIC values lower than standard antibiotics like vancomycin .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| 3a | 3.62 | Effective against S. aureus |
| 3b | 4.63 | Effective against E. coli |
Study 2: Antidiabetic Activity
In another investigation, the antidiabetic effects were tested using an alloxan-induced diabetic rat model. The compound demonstrated a reduction in blood glucose levels comparable to established drugs like metformin and rosiglitazone .
| Compound | Blood Glucose Reduction (%) | Comparison Drug |
|---|---|---|
| Test Compound | 45% | Metformin (40%) |
| Control | 30% | Rosiglitazone (35%) |
Comparison with Similar Compounds
Key Analogs:
3-((4-Chlorophenyl)sulfonyl)-N-(2-ethoxyphenyl)azetidine-1-carboxamide (CAS 1797848-80-6)
- Structural Difference : Replaces the TZD moiety with a 4-chlorophenylsulfonyl group.
- Molecular Formula : C₁₈H₁₉ClN₂O₄S vs. C₁₅H₁₇N₃O₄S for the target compound (inferred).
- Impact : The sulfonyl group increases molecular weight (394.9 g/mol vs. ~351 g/mol estimated for the target) and may enhance metabolic stability but reduce PPAR affinity due to the absence of TZD .
3-(2,4-Dioxothiazolidin-3-yl)-N-(3-Methoxyphenyl)azetidine-1-carboxamide (CAS 2034382-12-0) Structural Difference: Methoxy substituent at the phenyl ring’s 3-position instead of 2-ethoxy.
Other Azetidine-TZD Derivatives (e.g., CAS 2034200-98-9, 2034236-56-9)
- Structural Differences : Feature benzooxazolyl or pyrazolecarbonyl groups instead of ethoxyphenyl.
- Impact : These substituents introduce aromatic or heterocyclic diversity, which could expand target selectivity but reduce similarity to the query compound .
Data Table: Structural and Molecular Comparison
| Compound Name (CAS) | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| Target Compound | C₁₅H₁₇N₃O₄S* | ~351 (estimated) | 2-Ethoxyphenyl, TZD |
| 3-((4-Chlorophenyl)sulfonyl)-... (1797848-80-6) | C₁₈H₁₉ClN₂O₄S | 394.9 | 4-Chlorophenylsulfonyl |
| 3-(TZD)-N-(3-Methoxyphenyl)... (2034382-12-0) | C₁₅H₁₅N₃O₄S* | ~349 (estimated) | 3-Methoxyphenyl, TZD |
*Inferred from structural similarity; exact data unavailable in evidence.
Hypothetical Pharmacological Implications
- TZD vs. Sulfonyl Groups : The TZD moiety in the target compound may confer PPAR-γ agonism, whereas the sulfonyl group in CAS 1797848-80-6 might favor kinase inhibition or sulfonamide-related bioactivities .
Q & A
Q. What synthetic methodologies are recommended for the preparation of 3-(2,4-dioxothiazolidin-3-yl)-N-(2-ethoxyphenyl)azetidine-1-carboxamide?
A multi-step synthesis is typically employed, starting with the functionalization of the azetidine ring. For example, coupling the thiazolidinedione moiety via nucleophilic substitution under anhydrous conditions (e.g., DMF as solvent, 60–80°C) ensures minimal side reactions. Subsequent carboxamide formation between the azetidine and 2-ethoxyaniline can be achieved using carbodiimide crosslinkers (e.g., EDC/HOBt) in dichloromethane . Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical to isolate the target compound.
Q. How can spectroscopic techniques (NMR, HPLC-MS) validate the structural integrity of this compound?
- 1H/13C NMR : Analyze characteristic peaks for the azetidine ring (δ 3.5–4.5 ppm for N-CH2 protons) and the thiazolidinedione moiety (δ 2.8–3.2 ppm for dioxo-thiazolidinyl protons). The ethoxyphenyl group will show distinct aromatic signals (δ 6.8–7.4 ppm) and an ethoxy triplet (δ 1.3–1.5 ppm) .
- HPLC-MS : Use reverse-phase C18 columns with a methanol/water gradient. The molecular ion peak ([M+H]+) should align with the theoretical molecular weight (e.g., ~363.4 g/mol). Purity >95% is advisable for biological assays .
Q. What solvent systems are suitable for solubility and stability studies?
Preliminary solubility screening in DMSO (≥50 mM) is common for stock solutions. For aqueous stability, use phosphate-buffered saline (PBS, pH 7.4) or cell culture media, with periodic HPLC monitoring (0, 6, 24 hours) to detect hydrolysis or oxidation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Core Modifications : Substitute the ethoxyphenyl group with halogenated or nitro analogs to assess electronic effects on target binding .
- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to predict interactions with therapeutic targets like PPARγ (linked to thiazolidinedione activity). Validate with in vitro assays (e.g., transcriptional activation in 3T3-L1 adipocytes) .
- Metabolite Profiling : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS to identify active or toxic metabolites .
Q. What experimental designs address contradictions in reported bioactivity data?
- Dose-Response Curves : Test across a broad concentration range (0.1–100 µM) to identify non-monotonic effects.
- Cell Line Validation : Compare results in primary cells vs. immortalized lines (e.g., HEK293 vs. patient-derived fibroblasts) to rule out cell-specific artifacts .
- Multi-Omics Integration : Pair transcriptomics (RNA-seq) with proteomics (SILAC) to resolve off-target effects .
Q. How to evaluate environmental and metabolic impacts of this compound?
- Environmental Fate : Use OECD Guideline 307 (aerobic soil degradation) to measure half-life under simulated conditions. Monitor via LC-UV/MS for degradation products .
- Ecotoxicology : Test acute toxicity in Daphnia magna (48-hour EC50) and algal growth inhibition (72-hour assay) .
Methodological Notes
- Ethical Compliance : Adhere to institutional biosafety protocols for in vivo studies (e.g., IACUC approval for rodent models) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
